molecular formula C22H30N2O3S B3896543 1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B3896543
M. Wt: 402.6 g/mol
InChI Key: UXQABNTYHBHDDF-UHFFFAOYSA-N
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Description

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound that features a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .

Scientific Research Applications

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antithrombotic properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

  • 4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-biphenyl-2-carboxylic acid
  • 2-Substituted-6,7-dihydro-4H-pyrimido[6,1-a]thieno[2,3-c]- and [3,2-c]pyridin-4-ones

Uniqueness: 1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-26-21-12-17(13-24-10-6-22-18(14-24)7-11-28-22)4-5-20(21)27-16-19(25)15-23-8-2-3-9-23/h4-5,7,11-12,19,25H,2-3,6,8-10,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQABNTYHBHDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC3=C(C2)C=CS3)OCC(CN4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Reactant of Route 2
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Reactant of Route 4
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Reactant of Route 5
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol

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